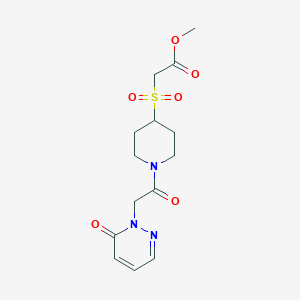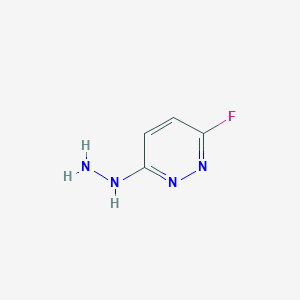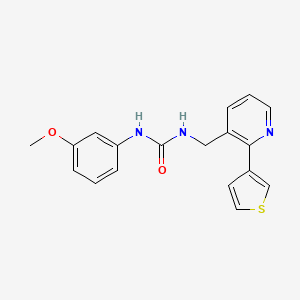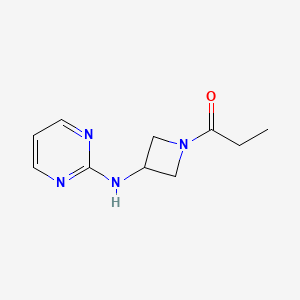
methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)sulfonyl)acetate, also known as MOPAS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has shown that heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidinethiones, can be synthesized from precursors similar to the query compound. These processes involve reactions with hydrazine hydrate, phenyl hydrazine, and thiourea, highlighting the utility of such molecules in generating diverse chemical structures with potential biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Pyridazinone Derivatives : The synthesis of pyridazin-3-one derivatives, which are structurally related to the query compound, showcases the compound's application in creating novel classes of chemicals with potential for further functionalization and biological evaluation. These derivatives have been synthesized through reactions involving acetic anhydride and active methylene compounds (Ibrahim & Behbehani, 2014).
Antihypertensive Agents : Some derivatives synthesized from related compounds have shown potential as antihypertensive α-blocking agents, indicating the role of these molecules in developing new therapeutic agents. These derivatives underwent various chemical reactions to obtain compounds with good antihypertensive activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Piperidine Derivatives : The synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters using 1-methyl-2-oxopyrrolidinium hydrogen sulfate as a catalyst demonstrates the application of related structures in synthesizing complex molecules. This method offers advantages such as easy work-up and good to high yields, indicating its potential in medicinal chemistry and drug synthesis (Sajadikhah et al., 2012).
Biological Activities
Antimicrobial Activity : Synthesis of new heterocycles based on related sulfonamide structures has led to the discovery of compounds with significant antimicrobial activities. These studies involved synthesizing pyran, pyridine, and pyridazine derivatives, highlighting the potential of such compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Antiproliferative Activity : Derivatives of the query compound have been evaluated for their antiproliferative effect against human cancer cell lines, demonstrating the relevance of these molecules in cancer research. Some derivatives showed good activity, suggesting their potential as anticancer agents and warranting further investigation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Properties
IUPAC Name |
methyl 2-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c1-23-14(20)10-24(21,22)11-4-7-16(8-5-11)13(19)9-17-12(18)3-2-6-15-17/h2-3,6,11H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBBTSODGWVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)



![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)
![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
